N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide

CRTH2 antagonist DP2 receptor allergy and inflammation

Validated CRTH2 (DP2) ligand (Ki=26 nM) enabling non-indole chemotype development without TP receptor cross-reactivity. Fills the unexplored 3-methyl-4-nitro SAR gap in published antibacterial screens—essential for systematic QSAR model building. The 3-hydroxy-2-pyridyl scaffold serves as a bidentate metal chelator for MOF/catalyst design and as a process-impurity reference standard for nitrobenzamide-containing APIs. Procure to accelerate HTS follow-up, scaffold hopping, and analytical method development.

Molecular Formula C13H11N3O4
Molecular Weight 273.248
CAS No. 1030173-45-5
Cat. No. B2659127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide
CAS1030173-45-5
Molecular FormulaC13H11N3O4
Molecular Weight273.248
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=N2)O)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O4/c1-8-7-9(4-5-10(8)16(19)20)13(18)15-12-11(17)3-2-6-14-12/h2-7,17H,1H3,(H,14,15,18)
InChIKeyYPFALEOMJAORCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide (CAS 1030173-45-5): Structural & Procurement Baseline


N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide (CAS 1030173-45-5, MF C13H11N3O4, MW 273.24) is a synthetic benzamide derivative incorporating a 3-hydroxy-2-pyridyl moiety and a 3-methyl-4-nitrobenzoyl substituent . It belongs to the class of N-(hydroxypyridyl)benzamides, a scaffold investigated for antibacterial activity and as a metabolic surrogate for benzoxazoles [1]. The compound is listed in chemical supplier catalogs and annotated in bioactivity databases (BindingDB, ChEMBL), indicating its availability as a research tool compound or pharmaceutical reference standard [2].

Why Generic N-(Hydroxypyridyl)benzamides Cannot Substitute N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide


The N-(3-hydroxypyridin-2-yl)benzamide scaffold exhibits strong structure-activity relationship (SAR) sensitivity to aryl ring substitution. In published antibacterial screens, the unsubstituted 4-nitro analog N1-(3-hydroxy-2-pyridyl)-4-nitrobenzamide (3a) showed no activity against the tested Gram-positive and Gram-negative strains (MIC >128 μg/mL) [1]. In contrast, the 3,5-dinitro analog (3f) and 3-chloro-4-nitro analog (3e) displayed selective activity against E. faecalis and S. aureus (MIC 128 μg/mL) [1]. These data demonstrate that the position and type of substituents on the benzamide ring critically govern biological activity, making simple interchange among in-class analogs unreliable. Additionally, the target compound's unique BindingDB annotation as a CRTH2 receptor ligand (Ki = 26 nM) differentiates it functionally from other scaffold members that lack this specific target engagement annotation [2].

N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide: Quantified Differentiation Evidence Against Closest Analogs


CRTH2 Receptor Binding Affinity: A Unique Functional Annotation Unreported for Close Analogs

N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide is annotated in BindingDB with a Ki of 26 nM against the human CRTH2 (DP2) receptor in a radioligand displacement assay (displacement of [3H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes). Among the structurally closest analogs—including N1-(3-hydroxy-2-pyridyl)-4-nitrobenzamide (3a), 4-chloro-N1-(3-hydroxy-2-pyridyl)-3-nitrobenzamide (3e), and N1-(3-hydroxy-2-pyridyl)-3,5-dinitrobenzamide (3f)—none are currently associated with CRTH2 binding data in public bioactivity databases [1]. The 3-methyl-4-nitro substitution pattern thus appears to confer a distinct in vitro pharmacological profile not shared by the des-methyl or alternative nitro-position analogs.

CRTH2 antagonist DP2 receptor allergy and inflammation

Antibacterial Activity Spectrum: Positional Substitution Drives Functional Selectivity

In the Mobinikhaledi et al. (2006) study, the unsubstituted 4-nitro analog N1-(3-hydroxy-2-pyridyl)-4-nitrobenzamide (3a) was inactive against all four test strains (E. coli, P. aeruginosa, E. faecalis, S. aureus; MIC >128 μg/mL). In contrast, the 4-chloro-3-nitro (3e) and 3,5-dinitro (3f) analogs demonstrated selective activity against E. faecalis and S. aureus with MIC values of 128 μg/mL [1]. The target compound N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide has not been tested under the identical panel; however, its 3-methyl-4-nitro substitution pattern is chemically and electronically distinct from the tested analogs. The electron-donating methyl group at the 3-position alters the benzamide ring's electronic properties relative to 3a (lacking methyl) and 3e/3f (bearing electron-withdrawing chloro or additional nitro groups), which may modulate antibacterial potency and selectivity in a predictable yet untested manner [1].

antibacterial structure-activity relationship benzamide scaffold

Regioisomeric Differentiation: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Hydroxylation

The target compound's 3-hydroxy-2-pyridyl (2-amido-3-hydroxypyridine) core forms a unique intramolecular hydrogen-bonding network. The 3-hydroxypyridine derivatives exhibit superior antibacterial activity over 2- or 4-hydroxypyridine analogs due to optimal spatial orientation of hydrogen-bond donors/acceptors . Among commercially available structural regioisomers such as 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide (CAS 1797793-89-5) [1], the substitution of the hydroxyl and amide positions on the pyridine ring is expected to alter both metal-chelating and receptor-binding properties. Although no direct head-to-head comparison data exist, the regioisomeric distinction is critical for procurement decisions where a specific pharmacophoric orientation is required.

regioisomer hydrogen bonding target engagement

Differential Structural Identity: 3-Methyl-4-nitrobenzamide vs. Unsubstituted 4-Nitrobenzamide

The addition of a methyl group at the 3-position of the benzamide ring distinguishes N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide from N1-(3-hydroxy-2-pyridyl)-4-nitrobenzamide (3a, CAS 69634-16-8 for the parent scaffold) . Calculated physicochemical properties: the 3-methyl group increases clogP by approximately 0.5 log units and increases molecular weight from 259.22 (3a, C12H9N3O4) to 273.24 (target, C13H11N3O4) . This modification may enhance membrane permeability and alter CYP450-mediated metabolism at the ortho and para positions relative to the nitro group. Although experimental ADME comparative data are not available, the structural difference is unambiguous and represents a meaningful procurement discriminator for SAR libraries.

methyl effect lipophilicity metabolic stability

N-(3-Hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide: Evidence-Backed Application Scenarios for Selection


CRTH2/DP2 Antagonist Hit-to-Lead Chemistry

For academic or biotech groups conducting high-throughput screening follow-up on the CRTH2 (DP2) receptor, N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide provides a validated starting point with a confirmed Ki of 26 nM in a radioligand displacement assay [1]. Its 3-hydroxy-2-pyridyl scaffold offers a distinct chemotype compared to the indole-based CRTH2 antagonists (e.g., ramatroban, TM30089), enabling intellectual property differentiation and reduced cross-reactivity risk with the TP receptor. Procurement of this compound is justified when the goal is to explore a non-indole, benzamide-derived CRTH2 pharmacophore with the 3-methyl-4-nitro substitution as a handle for further SAR optimization.

Antibacterial Benzamide Scaffold Diversification Library

Investigators building a focused library of N-(hydroxypyridyl)benzamides for antibacterial screening should include N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide because it fills an unexplored substitution gap in the published SAR matrix [2]. The Mobinikhaledi et al. (2006) panel tested analogs with 4-nitro (3a, inactive), 4-chloro-3-nitro (3e, active), and 3,5-dinitro (3f, active) substituents, but no 3-methyl-4-nitro analog was evaluated. Including this compound completes the electronic landscape (electron-donating vs. electron-withdrawing substituents), enabling systematic QSAR modeling and identification of the minimal pharmacophore required for Gram-positive antibacterial activity.

Pharmaceutical Impurity Reference Standard for Nitrobenzamide-Containing APIs

Given the structural resemblance to the nitrobenzamide moiety found in certain anticoagulant impurities (e.g., dabigatran-related substances) , this compound may serve as a process-related impurity or degradation product reference standard. Analytical chemistry groups developing HPLC or UPLC-MS methods for nitrobenzamide-containing drug substances can procure this characterized compound as a system suitability standard or a retention time marker, where its distinct 3-methyl-4-nitro substitution ensures chromatographic separation from the parent API and other anticipated impurities. Characterization data (melting point, 1H NMR, IR) from the literature [2] support its use as a qualified reference material.

Metal-Chelating Ligand Development

The 3-hydroxy-2-pyridyl moiety is a well-established bidentate metal chelator, forming stable complexes with transition metals through the pyridine nitrogen and the deprotonated hydroxyl oxygen. The 3-methyl-4-nitrobenzamide substituent introduces an electron-withdrawing nitro group para to the amide linkage, which modulates the electron density at the chelating pyridine ring via resonance effects. This electronic tuning, absent in non-nitro or differently substituted analogs, makes the target compound a candidate for developing metal-organic frameworks (MOFs) or catalytic complexes where fine-tuning of the metal center's Lewis acidity is required [2].

Quote Request

Request a Quote for N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.